molecular formula C20H34ClNO B1394677 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219982-30-5

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1394677
M. Wt: 339.9 g/mol
InChI Key: XWWNTPLOUJRAOG-UHFFFAOYSA-N
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Description

The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol . It is used in the production of various medical devices and medicinal products .


Molecular Structure Analysis

The molecular structure of 4-(1,1,3,3-Tetramethylbutyl)phenol, a related compound, is available . The molecular formula is C14H22O and the molecular weight is 206.3239 .

Scientific Research Applications

Structural and Binding Studies

  • Pharmacological Properties : Compounds like paroxetine hydrochloride, a derivative of 4-(phenoxymethyl)piperidine, are documented for their physicochemical properties, spectroscopic data, and pharmacokinetic and pharmacological effects. Such compounds serve as selective serotonin reuptake inhibitors (SSRIs) (Germann, Ma, Han, & Tikhomirova, 2013).
  • Receptor Binding Studies : Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Their in vitro receptor binding affinities and selectivity were explored, indicating their potential for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).

Metabolic and Biological Effects

  • Metabolic Activity : Certain piperidine derivatives have been observed to influence metabolic activities, like reducing food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
  • Energy Expenditure Activation : The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, unrelated to amphetamine, has shown a thermogenic effect in rats, influencing energy expenditure (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Crystal and Molecular Structures

  • Crystal Structures : Studies on the crystal structures of various piperidine derivatives contribute to our understanding of their molecular packing and potential pharmacological applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Reactions

  • Synthesis of Piperidine Derivatives : Research includes the synthesis of functionalized piperidine derivatives, contributing to the development of new pharmaceutical compounds (Shaterian & Azizi, 2013).

Applications in Drug Development

  • Estrogen Receptor Modulators : Novel 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been synthesized as tunable estrogen receptor modulators, showcasing the versatility of piperidine derivatives in drug development (Sato, Ohta, Kaise, Aoto, & Endo, 2016).

Safety And Hazards

The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol, which is classified as a suspected carcinogen . It’s also known that 4-tert-OPnEO, a related compound, can remain a long-term source of 4-tert-OP in the environment due to its slow degradation .

properties

IUPAC Name

3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-8-10-18(11-9-17)22-14-16-7-6-12-21-13-16;/h8-11,16,21H,6-7,12-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWNTPLOUJRAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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